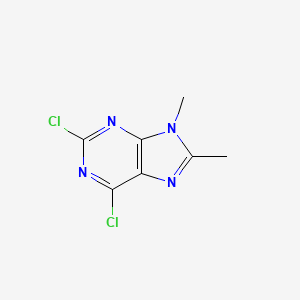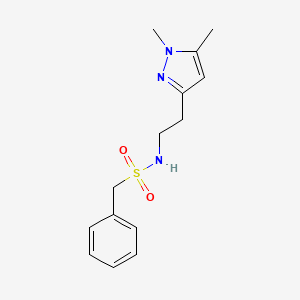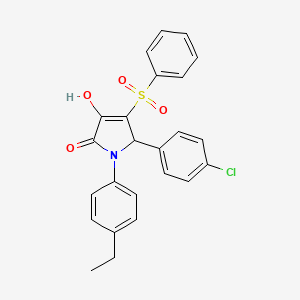
2,6-Dichloro-8,9-dimethyl-9H-purine
概要
説明
2,6-Dichloro-8,9-dimethyl-9H-purine is a chemical compound with the molecular formula C₇H₆Cl₂N₄ and a molecular weight of 217.06 g/mol . This compound is part of the purine family, which is known for its significant role in various biological processes. The presence of chlorine atoms and methyl groups in its structure makes it a unique derivative of purine.
準備方法
The synthesis of 2,6-Dichloro-8,9-dimethyl-9H-purine typically involves the chlorination of purine derivatives. One common method is the reaction of 8,9-dimethyl-9H-purine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process . Industrial production methods may involve large-scale chlorination reactors to ensure consistent quality and yield.
化学反応の分析
2,6-Dichloro-8,9-dimethyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.
科学的研究の応用
2,6-Dichloro-8,9-dimethyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Dichloro-8,9-dimethyl-9H-purine involves its interaction with specific molecular targets. The chlorine atoms and methyl groups in its structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
2,6-Dichloro-8,9-dimethyl-9H-purine can be compared with other similar compounds such as:
2,6-Dichloropurine: Lacks the methyl groups present in this compound, resulting in different chemical properties and reactivity.
2,6-Dichloro-9-methyl-9H-purine: Contains only one methyl group, which affects its biological activity and chemical behavior.
2,6-Dichloro-9-(1-methylethyl)-9H-purine: Has an isopropyl group instead of methyl groups, leading to variations in its interactions with molecular targets.
特性
IUPAC Name |
2,6-dichloro-8,9-dimethylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQDXPSEHZRJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-propylphenoxy)ethyl]acetamide](/img/structure/B2598425.png)
![2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2598431.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2598432.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2598435.png)

![5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2598439.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2598441.png)
![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2598442.png)
![4-fluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)benzenecarboxamide](/img/structure/B2598443.png)
![2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2598444.png)
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2598446.png)
![3-(2-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide](/img/structure/B2598447.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2598448.png)
